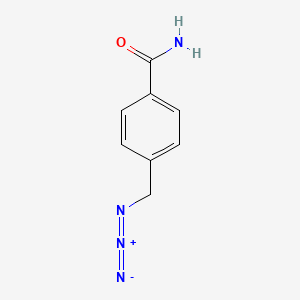

4-(Azidomethyl)benzamide

描述

4-(Azidomethyl)benzamide is an organic compound with the molecular formula C8H8N4O It is characterized by the presence of an azido group (-N3) attached to a benzamide structure

作用机制

Target of Action

It is known that benzamides, a class of compounds to which 4-(azidomethyl)benzamide belongs, interact with various enzymes and receptors . For instance, benzamidine, a related compound, has been found to interact with enzymes such as kallikrein-1, urokinase-type plasminogen activator, and trypsin . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and protein digestion .

Mode of Action

It’s known that the azide group (n3) present in the compound can participate in click chemistry , a powerful tool for creating diverse molecular structures. This suggests that this compound might interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to inflammation, blood clotting, and protein digestion .

Result of Action

Given its potential targets and the presence of the azide group, it’s plausible that this compound could modulate enzyme activity, potentially leading to changes in cellular processes such as inflammation and protein digestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . Additionally, the compound’s synthesis involves nucleophilic substitution reactions, which can be influenced by the solvent used and the reaction temperature .

This compound represents a versatile building block for the synthesis of a library of compounds with potential bioactivities , underscoring the importance of continued research in this area.

准备方法

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable halogenated benzamide precursor reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction can be represented as follows:

4-(Chloromethyl)benzamide+NaN3→this compound+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the potentially explosive azido group.

化学反应分析

Types of Reactions: 4-(Azidomethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.

Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.

Reduction: Hydrogen gas with palladium on carbon (Pd/C).

Major Products:

Triazoles: Formed via cycloaddition reactions.

Amines: Formed via reduction of the azido group.

科学研究应用

4-(Azidomethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.

Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags via click chemistry.

Industry: Utilized in the production of polymers and materials with specific functional properties.

相似化合物的比较

- 4-(Azidomethyl)benzoic acid

- 4-(Azidomethyl)benzyl alcohol

- 4-(Azidomethyl)benzyl chloride

Comparison: 4-(Azidomethyl)benzamide is unique due to the presence of the amide functional group, which imparts different reactivity and properties compared to its analogs. For instance, 4-(Azidomethyl)benzoic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 4-(Azidomethyl)benzyl alcohol and 4-(Azidomethyl)benzyl chloride have hydroxyl and halogen groups, respectively, which influence their reactivity and applications.

生物活性

4-(Azidomethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by the presence of an azido group attached to a benzamide structure. Its molecular formula is C8H8N4O, and it has a molecular weight of 180.18 g/mol. The azido group is known for its reactivity in various organic reactions, making this compound a useful building block in synthetic chemistry.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Research indicates that compounds containing the 4-(aminomethyl)benzamide fragment exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that certain derivatives showed potent inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Specifically, compounds with modifications at the 4-position exhibited up to 92% inhibition of EGFR at 10 nM concentrations .

Table 1: Cytotoxicity of Selected this compound Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| Compound 10 | A549 (Lung) | <10 | 91 |

| Compound 13 | MCF-7 (Breast) | <15 | 92 |

| Compound 20 | HeLa (Cervical) | <12 | 85 |

Antiviral Activity

In addition to its anticancer properties, this compound has been identified as a potential inhibitor of viral entry mechanisms. A series of studies focused on its efficacy against Ebola and Marburg viruses revealed that specific derivatives demonstrated effective inhibition with EC50 values less than 10 µM. These compounds were found to exhibit good metabolic stability in plasma and liver microsomes, indicating their potential for further development as therapeutic agents against filoviruses .

Table 2: Antiviral Efficacy of Selected Compounds

| Compound ID | Virus Tested | EC50 (µM) | Metabolic Stability |

|---|---|---|---|

| CBS1118 | Ebola | <10 | High |

| CBS1120 | Marburg | <10 | Moderate |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be significantly influenced by structural modifications. Studies have shown that altering substituents on the benzene ring or modifying the azido group can enhance selectivity and potency against specific biological targets. For example, the introduction of different functional groups at the amide position has been linked to improved binding affinity for target proteins .

Case Studies

- Ebola Virus Inhibition : A notable study involved the evaluation of several derivatives against wild-type Ebola virus strains. The results demonstrated that compounds such as CBS1118 not only inhibited viral entry but also showed low cytotoxicity in Vero cells, making them promising candidates for therapeutic development .

- Anticancer Screening : Another research effort focused on screening various analogs against multiple cancer cell lines, revealing that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics .

属性

IUPAC Name |

4-(azidomethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)7-3-1-6(2-4-7)5-11-12-10/h1-4H,5H2,(H2,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDVLXMWHDCBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。